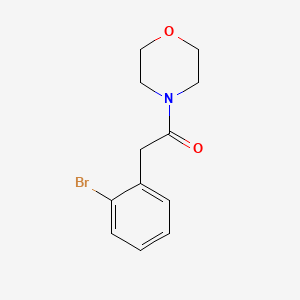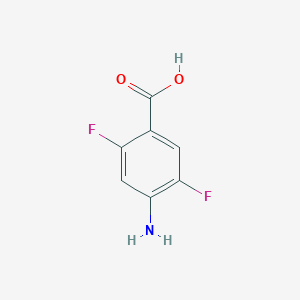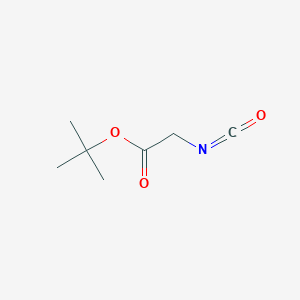
2-(2-Bromophenyl)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-1-morpholinoethanone is a chemical compound that features a bromophenyl group attached to a morpholinoethanone moiety. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry. The morpholine ring is a common feature in pharmacologically active compounds, and the presence of the bromophenyl group allows for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in several studies. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was achieved from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, suggesting that a similar approach could be used for synthesizing 2-(2-Bromophenyl)-1-morpholinoethanone . Additionally, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation indicates the versatility of bromophenyl morpholine derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows that the morpholine ring adopts a chair conformation, which is a common feature for morpholine-containing compounds . This information can be extrapolated to predict the conformational preferences of 2-(2-Bromophenyl)-1-morpholinoethanone.
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. The Willgerodt-Kindler Reaction of ω-haloacetophenone derivatives, for example, involves the condensation of haloacetophenone with sulfur and morpholine, which could be relevant for the functionalization of 2-(2-Bromophenyl)-1-morpholinoethanone . Additionally, the reactivity of p-bromophenyl vinyl sulphone with morpholine enamine from 4a-methyl-trans-decalin-2-one suggests that the bromophenyl group in 2-(2-Bromophenyl)-1-morpholinoethanone could similarly engage in reactions with enamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by the substituents present on the phenyl ring and the morpholine moiety. For instance, the synthesis and characterization of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene provide insights into the spectroscopic properties such as IR, UV, and NMR spectra that could be expected for 2-(2-Bromophenyl)-1-morpholinoethanone . The crystal structure determination of related compounds can also shed light on the expected crystalline properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates in Drug Development
Research on related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of brominated and morpholino-containing compounds in the synthesis of pharmaceuticals. These studies often focus on developing practical synthesis methods for key intermediates used in manufacturing drugs like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This implies that 2-(2-Bromophenyl)-1-morpholinoethanone could serve a similar role in the synthesis of other pharmaceutical compounds, particularly those requiring bromophenyl and morpholino groups as intermediates (Qiu et al., 2009).
Molecular Chemistry and Organic Synthesis
The study of cuprous bis-phenanthroline compounds, which involve complex coordination chemistry, suggests that compounds like 2-(2-Bromophenyl)-1-morpholinoethanone could have applications in designing materials with specific electronic or photophysical properties. This could extend to the development of new materials for electronics or photonics, where the precise manipulation of molecular structures can lead to significant advancements (Scaltrito et al., 2000).
Antioxidant Activity and Health Applications
Research on antioxidants and their mechanisms provides a framework for studying the potential health applications of various compounds, including those containing morpholino groups. The detailed analysis of antioxidant assays suggests that 2-(2-Bromophenyl)-1-morpholinoethanone could be investigated for its antioxidant properties, which might have implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Gene Function Studies
The use of morpholino oligos in inhibiting gene function highlights the potential for 2-(2-Bromophenyl)-1-morpholinoethanone and similar compounds in genetic research and therapy. These compounds could be used to study gene function or as part of therapeutic interventions to modulate gene expression in various diseases (Heasman, 2002).
Biomedical Applications
The development of phosphorus-containing polymers for biomedical applications, including drug delivery, suggests a potential research area for 2-(2-Bromophenyl)-1-morpholinoethanone. Compounds with similar structural features could be explored for their biocompatibility and utility in creating new biomaterials for medical use (Monge et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The study of “2-(2-Bromophenyl)-1-morpholinoethanone” could potentially contribute to the development of new drugs or materials. The bromophenyl and morpholino groups are both found in a variety of biologically active compounds, suggesting that “2-(2-Bromophenyl)-1-morpholinoethanone” might also have interesting biological properties .
Wirkmechanismus
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon-carbon bond formation in organic synthesis.
Mode of Action
The mode of action of 2-(2-Bromophenyl)-1-morpholinoethanone is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The lipophilicity and water solubility of similar bromophenyl compounds can influence their bioavailability .
Result of Action
The result of the action of 2-(2-Bromophenyl)-1-morpholinoethanone is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of 2-(2-Bromophenyl)-1-morpholinoethanone can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . Additionally, the stability and efficacy of the compound may be influenced by storage conditions, such as temperature and exposure to light .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMNPAXLSQYBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608899 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76016-38-1 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)






